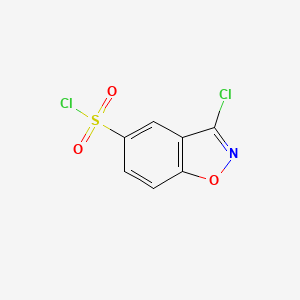

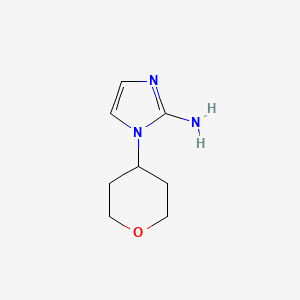

![molecular formula C10H8ClFN2 B1530770 2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole CAS No. 1545213-54-4](/img/structure/B1530770.png)

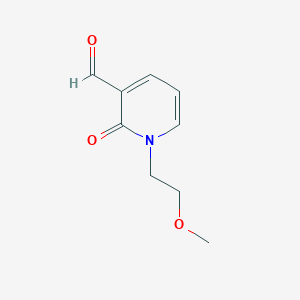

2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole

Overview

Description

“2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Chemical Properties

- A study on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole explored the effects of reaction formula on yield, optimizing conditions to achieve a 56.4% yield. The product structure was confirmed by 1H NMR, contributing to the chemical synthesis field of benzimidazole derivatives (Huang Jin-qing, 2009).

- Research on the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines described the use of Selectfluor as the fluorinating agent in aqueous conditions, showing the potential for targeted chemical modification of azole compounds (Ping Liu et al., 2015).

Material Science and Polymer Chemistry

- A study on novel blend membranes of partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity investigated the influence of the azole group on membrane microstructure and proton conductivity, indicating potential applications in fuel cell technologies (B. Campagne et al., 2013).

Luminescent Materials

- The synthesis of colourless p-phenylene-spaced bis-azoles for luminescent concentrators reported new fluorophores with promising applications in solar energy conversion, highlighting the role of azole compounds in the development of photovoltaic materials (F. Bellina et al., 2016).

Biological and Medicinal Chemistry

- The synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles as potent anti-inflammatory and antioxidant agents demonstrated the therapeutic potential of benzimidazole derivatives, offering insights into their role as COX-2 inhibitors and antioxidants (B. Shankar et al., 2017).

properties

IUPAC Name |

2-chloro-1-cyclopropyl-4-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-10-13-9-7(12)2-1-3-8(9)14(10)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUWJAZWSDXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=CC=C3)F)N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

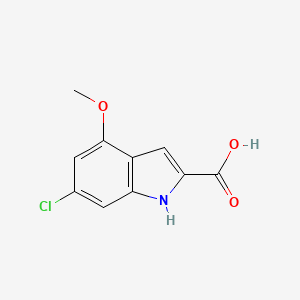

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)